Daphmacrine

Natural Product Chemistry Structural Biology Chemical Taxonomy

Natural product extracts often suffer from misidentification due to structural heterogeneity among Daphniphyllum alkaloids. Daphmacrine, with its X-ray crystallography-confirmed absolute configuration, solves this as an analytical reference standard. - **For Research**: Enables precise dereplication in metabolomics & robust QC method development for plant-derived materials. - **For SAR Studies**: Unique 6-oxabicyclo[3.2.1]octane side chain allows targeted probing of structure-activity relationships. - **Supply**: Stocked for immediate global shipping.

Molecular Formula C32H49NO4
Molecular Weight 511.7 g/mol
Cat. No. B12108090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphmacrine
Molecular FormulaC32H49NO4
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)OC(=O)C)C)C
InChIInChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3
InChIKeyHHUKBFWZEBQMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphmacrine Chemical and Structural Overview


Daphmacrine is a C32 alkaloid with the molecular formula C32H49NO4 and a molecular weight of 511.75 g/mol [1]. It is a member of the Daphniphyllum alkaloid family, characterized by complex polycyclic systems [2]. The compound's absolute configuration was determined via X-ray crystallography of its methiodide derivative, revealing a molecule consisting of two cage-structures linked by a flexible carbon chain [3].

Daphniphyllum alkaloid with polycyclic cage architecture
Absolute configuration determined by X-ray crystallography
Suitable as structural reference for SAR and analytical dereplication

Why Daphmacrine Cannot Be Substituted by In-Class Alkaloids


The Daphniphyllum alkaloid family exhibits high structural diversity, including variations in carbon skeletons (e.g., yuzurine-type vs. daphnicyclidin-type) and functional groups (e.g., nitrile or 2-oxazolidinone rings) [1]. Even among alkaloids isolated from the same species, bioactivity profiles can differ significantly. For instance, daphmacromine O showed moderate cytotoxic activity against brine shrimp, while other analogs may be inactive or exhibit different potency profiles [2]. This structural heterogeneity precludes the simple interchangeability of in-class compounds; specific biological activity must be verified for each unique compound, as minor structural changes can lead to major differences in function.

Structural diversity within Daphniphyllum alkaloids (e.g., carbon skeleton and ring system variations) may shift biological activity.
Minor functional group changes can alter cytotoxicity profiles; analog activity cannot be assumed.
Direct substitution with other Daphniphyllum alkaloids requires compound-specific endpoint verification.

Daphmacrine: Key Differentiation Evidence


Unique 6-Oxabicyclo[3.2.1]octane Side Chain

Daphmacrine possesses a 6-oxabicyclo[3.2.1]octane side chain, a structural feature that distinguishes it from related alkaloids like codaphniphylline, which contains a 2,8-dioxabicyclo[3.2.1]octane unit [1]. This represents a fundamental difference in the core scaffold, which can influence molecular interactions and downstream biological effects.

Unique 6-Oxabicyclo[3.2.1]octane Side Chain
Reported
Daphmacrine contains a 6-oxabicyclo[3.2.1]octane side chain vs. codaphniphylline's 2,8-dioxabicyclo[3.2.1]octane unit.
Supports scaffold-specific SAR interpretation.
Qualitative structural difference; no direct bioactivity data.
Natural Product Chemistry Structural Biology Chemical Taxonomy

Cytotoxicity Profile Against Cancer Cell Lines

While specific IC50 values for daphmacrine are not publicly available, it was included in a panel of alkaloids (daphmacromines A-J) evaluated for cytotoxic activity against five human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer) [1]. This panel-based evaluation allows for relative potency assessment within a defined chemical class, a baseline comparison that is unavailable for many other Daphniphyllum alkaloids.

Cytotoxicity Profile Against Cancer Cell Lines
Class-level
Evaluated in a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) within daphmacromines A-J study.
Supports cytotoxicity endpoint review; no isolated IC50 data.
Relative potency can be inferred from panel; class-level inference only.
Oncology Cytotoxicity Natural Product Screening

Absolute Configuration via X-ray Crystallography

The absolute configuration of daphmacrine was rigorously established through X-ray crystallographic analysis of its methiodide derivative [1]. This provides a definitive, unambiguous 3D structure that is essential for molecular modeling, docking studies, and understanding stereospecific interactions. This level of structural certainty is not available for many related alkaloids whose structures are inferred solely from NMR.

Absolute Configuration via X-ray Crystallography
Analytical context
Absolute configuration confirmed by X-ray crystallography of methiodide derivative.
Reduces structural ambiguity for molecular modeling.
Provides definitive 3D coordinates vs. NMR-inferred structures.
Analytical Chemistry Structural Elucidation Quality Control

Daphmacrine Research and Industrial Applications


Structurally Defined Reference Standard

Given its absolute configuration confirmed by X-ray crystallography [1], daphmacrine is best suited for use as an analytical reference standard. This application is critical for the dereplication of natural product extracts, ensuring accurate compound identification in metabolomics studies, and for developing robust quality control (QC) methods for Daphniphyllum-derived materials.

SAR Studies on Polycyclic Alkaloids

The unique 6-oxabicyclo[3.2.1]octane side chain [1] makes daphmacrine a valuable tool compound for SAR studies. It can serve as a specific molecular probe to investigate how this particular substructure influences biological activity compared to analogs with different side chains (e.g., the 2,8-dioxabicyclo[3.2.1]octane unit in codaphniphylline).

Cytotoxicity Profiling and Mechanism of Action Studies

Because its cytotoxic activity has been evaluated across a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) [1], daphmacrine is a rational starting point for researchers investigating the anticancer potential of Daphniphyllum alkaloids. It can be used to validate previous findings or to explore its mechanism of action in specific cancer types where relative potency is suggested by the original panel data.

Application
Selection Property
Validation Focus
Natural product dereplication and QC reference
Absolute configuration established by X-ray
Structural identity confirmation in extracts
Polycyclic alkaloid SAR probe
Unique 6-oxabicyclo[3.2.1]octane side chain
Scaffold-activity relationship assessment
Cancer cell-model studies
Multi-cell-line cytotoxicity panel data
Cell-model endpoint review and relative potency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Daphmacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.